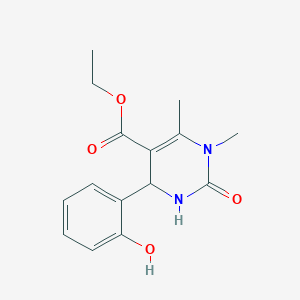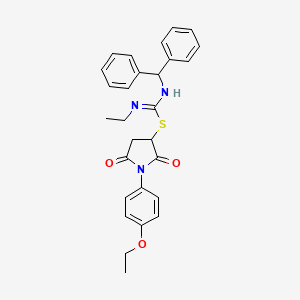![molecular formula C24H19BrN4O B11519469 2-{6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl}phenol](/img/structure/B11519469.png)
2-{6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated pyrimidine in the presence of a palladium catalyst.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrimidine derivative with phenylhydrazine under reflux conditions.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe for studying biological processes involving pyrimidine derivatives.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and phenol groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[6-(4-Chlorophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
2-[6-(4-Methylphenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C24H19BrN4O |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C24H19BrN4O/c1-16(17-7-3-2-4-8-17)28-29-24-26-21(18-11-13-19(25)14-12-18)15-22(27-24)20-9-5-6-10-23(20)30/h2-15,30H,1H3,(H,26,27,29)/b28-16+ |
InChI Key |
OAKNVYQDMHBQJW-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11519388.png)

![(5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11519401.png)



![2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate](/img/structure/B11519422.png)
![2-[(3,4-dimethoxybenzyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11519430.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11519433.png)
![{(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11519439.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11519442.png)
![5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11519444.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519450.png)
![ethyl {[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11519454.png)
